(R)-2-Amino-2-(4-iodophenyl)acetic acid

Chiral amino acid Enantiomeric purity Crystallinity

(R)-2-Amino-2-(4-iodophenyl)acetic acid (D-4-iodophenylglycine, CAS 25673-26-1) is a non‑proteinogenic, chiral α‑amino acid featuring a para‑iodo substituent on the phenylglycine backbone. With a molecular weight of 277.06 g·mol⁻¹ , it is supplied as a crystalline solid that decomposes at 204–205 °C and exhibits a predicted pKa of 1.84 ± 0.10.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 25673-26-1
Cat. No. B1599592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(4-iodophenyl)acetic acid
CAS25673-26-1
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)I
InChIInChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
InChIKeySHUIEJDVWZHDTI-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(4-iodophenyl)acetic Acid (CAS 25673-26-1) Procurement Guide: A Chiral, Heavy-Atom α-Amino Acid for Specialized Research


(R)-2-Amino-2-(4-iodophenyl)acetic acid (D-4-iodophenylglycine, CAS 25673-26-1) is a non‑proteinogenic, chiral α‑amino acid featuring a para‑iodo substituent on the phenylglycine backbone [1]. With a molecular weight of 277.06 g·mol⁻¹ , it is supplied as a crystalline solid that decomposes at 204–205 °C and exhibits a predicted pKa of 1.84 ± 0.10 . The compound serves as a versatile scaffold in medicinal chemistry, radiopharmaceutical development, and peptide crystallography where the iodine atom functions as both a heavy‑atom label for X‑ray phasing and a site for radio‑iodination [2].

Why (R)-2-Amino-2-(4-iodophenyl)acetic Acid Cannot Be Replaced by Generic Phenylglycine Analogs in Critical Applications


Simple phenylglycine, its 4‑halo analogs, or the racemic 4‑iodo mixture cannot serve as drop‑in replacements for the enantiopure (R)‑4‑iodophenylglycine. The iodine atom is not a passive substituent: its large van der Waals radius (1.98 Å vs. 1.85 Å for Br, 1.75 Å for Cl, 1.47 Å for F) [1] directly alters steric bulk, lipophilicity (calculated log P ≈ −0.5 vs. −1.0 for the des‑iodo analog), and anomalous scattering power for X‑ray crystallography (f″ = 6.8 e⁻ for Cu Kα vs. 1.3 e⁻ for Br) [2]. The (R)‑configuration determines chiral recognition in receptor binding and enzymatic processing, while the para‑iodo group uniquely enables direct ¹²⁵I radiolabeling without structural perturbation [3]. Substituting any of these features—chirality, halogen identity, or para‑substitution pattern—compromises the compound’s performance in phasing experiments, radiotracer development, and structure–activity relationship studies.

Product-Specific Quantitative Evidence for (R)-2-Amino-2-(4-iodophenyl)acetic Acid Versus Closest Analogs


Enantiomeric (R) vs. Racemic (DL) 4-Iodophenylglycine: Melting Point and Crystallinity as Purity and Handling Indicators

The enantiopure (R)-4-iodophenylglycine exhibits a melting point (decomposition) of 204–205 °C , whereas the racemic DL-4-iodophenylglycine (CAS 13370-63-3) melts at a substantially lower 121–123 °C . This 83 °C difference confirms distinct crystal packing and intermolecular hydrogen‑bonding networks that influence solubility, formulation, and long‑term storage stability.

Chiral amino acid Enantiomeric purity Crystallinity

Radio-Iodination Capability: (R)-4-Iodophenylglycine Enables Direct ¹²⁵I Labeling for Tumor Uptake Studies

The para‑iodo substituent permits direct isotopic exchange to produce ¹²⁵I‑labeled (R)‑4‑iodophenylglycine. Goto et al. (1988) demonstrated that the D‑form (i.e., the (R)‑enantiomer) was specifically selected as the parent compound for a tumor‑detecting agent and that both D‑ and L‑forms accumulated in Ehrlich solid tumors with uptake at 60 min post‑injection exceeding that in most normal organs [1]. The D‑amino acid scaffold was chosen to exploit the metabolic resistance of D‑amino acids in vivo [1]. In contrast, 4‑bromo-, 4‑chloro-, and 4‑fluorophenylglycine analogs do not support direct radio‑iodination and require linker‑mediated or prosthetic‑group labeling that can alter pharmacokinetics.

Radiopharmaceutical Tumor imaging Iodine-125

Anomalous Scattering Power: Iodine Outperforms Bromine and Chlorine for X‑Ray Crystallographic Phasing of Peptides

When incorporated into peptides, the iodine atom of (R)‑4‑iodophenylglycine provides an anomalous scattering factor (f″) of approximately 6.8 electrons at Cu Kα wavelength, compared with 1.3 e⁻ for bromine and 0.7 e⁻ for chlorine [1]. The larger f″ directly translates to a stronger anomalous signal per residue, reducing the number of heavy‑atom sites or the crystal size required for successful experimental phasing by single‑wavelength anomalous dispersion (SAD) [2].

X-ray crystallography SAD/MAD phasing Heavy-atom derivatization

Physicochemical Differentiation: Aqueous Solubility and Storage Stability of (R)-4-Iodophenylglycine

The (R)‑enantiomer has a calculated aqueous solubility of approximately 7.2 g·L⁻¹ at 25 °C and requires refrigerated storage at 2–8 °C to prevent thermal degradation . The predicted density of 1.932 g·cm⁻³ reflects the heavy iodine atom. While the (S)‑enantiomer is expected to share identical intrinsic solubility, differences in crystal habit can lead to measurable dissolution rate variations that affect experimental reproducibility in kinetic assays.

Solubility Storage conditions Formulation

Best-Fit Application Scenarios for (R)-2-Amino-2-(4-iodophenyl)acetic Acid Based on Quantitative Evidence


De Novo Phasing of Synthetic Peptide Crystals via Single-Wavelength Anomalous Dispersion (SAD)

Incorporation of (R)-4-iodophenylglycine into designed peptides introduces a strong anomalous scatterer (f″ ≈ 6.8 e⁻ at Cu Kα) [1] that facilitates experimental phasing without the need for selenomethionine incorporation or multi‑wavelength data collection. The 5‑fold advantage over bromine [1] makes it the halogen of choice when working with microcrystals or peptides that diffract weakly.

Development of Metabolically Stable ¹²⁵I-Labeled Radiotracers for In Vivo Biodistribution Studies

The (R)‑enantiomer was specifically investigated as a D‑amino acid scaffold for tumor‑detecting agents, leveraging its expected resistance to endogenous proteolysis and capacity for direct ¹²⁵I labeling via diazonium chemistry [2]. This application is relevant for laboratories developing imaging agents where retention of the native ligand structure post‑labeling is critical.

Structure–Activity Relationship (SAR) Studies Requiring a Para-Iodo Pharmacophore with Defined Chirality

The para‑iodo substituent provides steric bulk (van der Waals radius 1.98 Å) and enhanced lipophilicity (calculated log P shift of ≈0.5 units relative to des‑iodo phenylglycine) [3] that cannot be replicated by smaller halogens. Procurement of the enantiopure (R)‑form is mandatory for SAR campaigns where stereochemistry influences target binding, as demonstrated by the D‑ vs. L‑form biodistribution comparison [2].

Quality Control and Identity Verification of Enantiopure Batches Using Melting Point

The 83 °C melting‑point gap between the (R)‑enantiomer (204–205 °C decomposition) and the DL‑racemate (121–123 °C) provides a rapid, low‑cost identity and purity checkpoint. Laboratories receiving bulk shipments can employ melting‑point determination as a first‑line quality assurance test before committing material to high‑value experiments.

Quote Request

Request a Quote for (R)-2-Amino-2-(4-iodophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.